molecular formula C19H16F3NO4 B2479622 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034608-85-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2479622
CAS No.: 2034608-85-8
M. Wt: 379.335
InChI Key: JADNSQOLIAMZOC-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Result of Action

Based on the known activities of benzofuran compounds , potential effects could include cell death in tumors, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the benzamide group can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-25-17(16-10-13-4-2-3-5-15(13)26-16)11-23-18(24)12-6-8-14(9-7-12)27-19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNSQOLIAMZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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